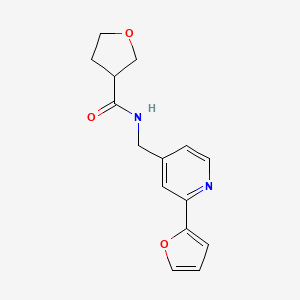

N-((2-(呋喃-2-基)吡啶-4-基)甲基)四氢呋喃-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

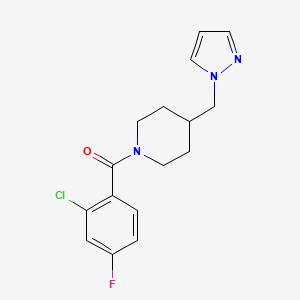

“N-((2-(furan-2-yl)pyridin-4-yl)methyl)tetrahydrofuran-3-carboxamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. It also has a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen . The tetrahydrofuran-3-carboxamide part of the molecule suggests the presence of a tetrahydrofuran ring, which is a five-membered ring with four carbon atoms and one oxygen, and a carboxamide group, which is a derivative of carboxylic acids where the hydroxyl group has been replaced by an amine .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (furan and pyridine) would contribute to the stability of the molecule. The tetrahydrofuran ring could introduce some flexibility into the molecule, while the carboxamide group could participate in hydrogen bonding .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure. Without specific data, we can only speculate on the properties of this compound .科学研究应用

抗原生动物剂

研究人员合成了与 N-((2-(呋喃-2-基)吡啶-4-基)甲基)四氢呋喃-3-甲酰胺结构相关的化合物,突出了它们作为有效抗原生动物剂的应用。已经开发出显示出强 DNA 亲和力和对锥虫病原体和恶性疟原虫等原生动物感染表现出显着体外活性的化合物。这些发现强调了这些化合物在治疗由这些原生动物引起的疾病中的潜力,某些衍生物在小鼠模型中显示出优异的体内活性 (Ismail 等,2004)。

杂环系统衍生物

已经探索了与 N-((2-(呋喃-2-基)吡啶-4-基)甲基)四氢呋喃-3-甲酰胺相关的化合物的酸催化转化,导致合成新的稠合杂环系统,例如吡咯并[1,2-a][1,4]二氮杂环辛衍生物。这项研究展示了化学多样性和创造具有多种应用的新型化合物的潜力 (Stroganova 等,2016)。

合成和反应性

另一个应用涉及合成和研究相关杂环化合物的反应性。例如,N-(喹啉-6-基)呋喃-2-甲酰胺的制备及其随后转化为噻唑并[5,4-f]喹啉衍生物。此类研究是开发在制药和材料科学中具有潜在应用的新化合物的基础 (El’chaninov & Aleksandrov,2017)。

神经炎症成像

在医学影像领域,与 N-((2-(呋喃-2-基)吡啶-4-基)甲基)四氢呋喃-3-甲酰胺结构相关的衍生物已被开发为针对 CSF1R 的 PET 放射性示踪剂,CSF1R 是一种小胶质细胞特异性标记物。此应用对于无创成像反应性小胶质细胞及其在神经炎症中的作用至关重要,对诊断和研究各种神经精神疾病具有影响 (Horti 等,2019)。

可持续化学

具有结构相似性的化合物已用于从 5-羟甲基-2-糠醛 (HMF) 合成呋喃-2,5-二甲酸 (FDCA),突出了可持续化学和聚合物工业中的应用。为这种转化开发高效催化剂对于生产生物基聚合物至关重要,为石油基材料提供了一种替代品 (Jain 等,2015)。

作用机制

Mode of Action

It is known that the compound is synthesized through the acylation of pyridin-2-amine with furan-2-carbonyl chloride . This process results in the formation of N-(pyridin-2-yl)furan-2-carboxamide, which is then treated with excess P2S5 in anhydrous toluene to afford the corresponding carbothioamide . This carbothioamide is then oxidized with potassium ferricyanide in an alkaline medium to form the final compound .

安全和危害

未来方向

生化分析

Biochemical Properties

N-{[2-(furan-2-yl)pyridin-4-yl]methyl}oxolane-3-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to bind to specific enzyme active sites, potentially inhibiting or activating their catalytic functions. The interactions between N-{[2-(furan-2-yl)pyridin-4-yl]methyl}oxolane-3-carboxamide and these biomolecules are primarily driven by hydrogen bonding, hydrophobic interactions, and π-π stacking .

Cellular Effects

The effects of N-{[2-(furan-2-yl)pyridin-4-yl]methyl}oxolane-3-carboxamide on various cell types and cellular processes are profound. This compound can modulate cell signaling pathways, alter gene expression, and impact cellular metabolism. For example, it has been observed to influence the MAPK/ERK signaling pathway, leading to changes in cell proliferation and apoptosis . Additionally, N-{[2-(furan-2-yl)pyridin-4-yl]methyl}oxolane-3-carboxamide can affect the expression of genes involved in metabolic processes, thereby altering the metabolic profile of the cells it interacts with .

Molecular Mechanism

At the molecular level, N-{[2-(furan-2-yl)pyridin-4-yl]methyl}oxolane-3-carboxamide exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. The compound’s binding to enzyme active sites can block substrate access, thereby inhibiting enzyme activity. Conversely, it can also induce conformational changes in enzymes, enhancing their catalytic efficiency . Furthermore, N-{[2-(furan-2-yl)pyridin-4-yl]methyl}oxolane-3-carboxamide can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of N-{[2-(furan-2-yl)pyridin-4-yl]methyl}oxolane-3-carboxamide in laboratory settings are critical for understanding its stability and long-term impact on cellular functions. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods. It can undergo degradation when exposed to extreme pH or high temperatures . Long-term exposure to N-{[2-(furan-2-yl)pyridin-4-yl]methyl}oxolane-3-carboxamide has been associated with sustained changes in cellular metabolism and gene expression, indicating its potential for lasting biological effects .

Dosage Effects in Animal Models

In animal models, the effects of N-{[2-(furan-2-yl)pyridin-4-yl]methyl}oxolane-3-carboxamide vary with dosage. At lower doses, the compound exhibits beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can induce toxic effects, including oxidative stress and cellular apoptosis . These threshold effects highlight the importance of precise dosage control in therapeutic applications of this compound.

Metabolic Pathways

The metabolic pathways of N-{[2-(furan-2-yl)pyridin-4-yl]methyl}oxolane-3-carboxamide involve its biotransformation into various metabolites through enzymatic reactions. These pathways include oxidation, reduction, and conjugation reactions, primarily mediated by liver enzymes . The metabolites produced can have distinct biological activities, contributing to the overall pharmacological profile of the compound.

属性

IUPAC Name |

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]oxolane-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c18-15(12-4-7-19-10-12)17-9-11-3-5-16-13(8-11)14-2-1-6-20-14/h1-3,5-6,8,12H,4,7,9-10H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLOTUQOTSXWLFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C(=O)NCC2=CC(=NC=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-(3-{[2-(methoxycarbonyl)phenyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)thiophene-3-carboxylate](/img/structure/B2881705.png)

![2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)acetamide hydrochloride](/img/structure/B2881714.png)

![N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2-(4-methylphenyl)ethene-1-sulfonamide](/img/structure/B2881717.png)

![(E)-2-amino-1-(benzylideneamino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2881718.png)

![3-(1-(2,4-dimethylthiazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2881719.png)

![N-(2-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2881723.png)

![1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N-(3-isopropoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2881724.png)

![4-(3-fluorophenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2881725.png)

![Methyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2881727.png)

![ethyl 2-(3,7,9-trimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]puri nyl)acetate](/img/structure/B2881728.png)